1-Propanesulfonyl fluoride, 3-azido-

Description

BenchChem offers high-quality 1-Propanesulfonyl fluoride, 3-azido- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanesulfonyl fluoride, 3-azido- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

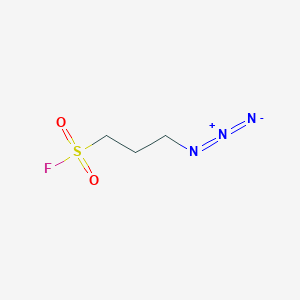

2D Structure

3D Structure

Properties

Molecular Formula |

C3H6FN3O2S |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

3-azidopropane-1-sulfonyl fluoride |

InChI |

InChI=1S/C3H6FN3O2S/c4-10(8,9)3-1-2-6-7-5/h1-3H2 |

InChI Key |

BOGMLNYSJFMUPB-UHFFFAOYSA-N |

Canonical SMILES |

C(CN=[N+]=[N-])CS(=O)(=O)F |

Origin of Product |

United States |

Significance in Bioorthogonal Chemistry Methodologies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. researchgate.net The azide (B81097) group (-N₃) present in 1-Propanesulfonyl fluoride (B91410), 3-azido- is a cornerstone of this field.

The primary significance of the azide moiety lies in its ability to participate in highly specific and efficient "click chemistry" reactions. researchgate.net The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. chemsrc.com This reaction is known for its high yield, stereospecificity, and tolerance of a wide range of functional groups and aqueous environments, making it ideal for biological applications. chemsrc.comchemrxiv.org

The azide group in 1-Propanesulfonyl fluoride, 3-azido- serves as a "handle" that can be used to attach a variety of reporter molecules, such as fluorophores, biotin (B1667282) tags for affinity purification, or other bioactive molecules, to a target that has been covalently modified by the sulfonyl fluoride end of the molecule. sigmaaldrich.comtcichemicals.com This two-step, "plug-and-play" approach allows for the versatile functionalization of target biomolecules. tcichemicals.com

Table 1: Key Bioorthogonal Reactions Involving the Azide Group

| Reaction Name | Reactant Partner | Catalyst | Key Features |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Copper(I) | High efficiency, robust, forms a stable 1,4-disubstituted triazole. chemsrc.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) | None (Copper-free) | Avoids cellular toxicity associated with copper catalysts, suitable for in vivo applications. |

| Staudinger Ligation | Phosphine (B1218219) | None | Forms an amide bond, historically significant in bioorthogonal chemistry. researchgate.net |

Role As a Chemical Probe Building Block

The sulfonyl fluoride (B91410) (-SO₂F) functional group is a privileged electrophile in chemical biology, acting as a "warhead" for the covalent modification of proteins. researchgate.netnih.gov Unlike more reactive electrophiles, sulfonyl fluorides exhibit a fine balance of stability in aqueous environments and reactivity towards specific nucleophilic amino acid residues within protein binding sites. researchgate.netnih.gov

The utility of the sulfonyl fluoride moiety stems from its ability to react with a broader range of amino acid residues beyond the commonly targeted cysteine. nih.govnih.gov Research has shown that sulfonyl fluorides can form stable covalent bonds with the side chains of serine, threonine, lysine (B10760008), tyrosine, and histidine residues. researchgate.netnih.govorganic-chemistry.org This reactivity is often context-dependent, meaning the specific protein microenvironment can influence which residue is targeted, offering a degree of selectivity. nih.gov

Therefore, 1-Propanesulfonyl fluoride, 3-azido- can be envisioned as a versatile building block for creating activity-based probes. The sulfonyl fluoride end can covalently label a target protein, while the azide (B81097) end provides a latent handle for subsequent bioorthogonal ligation.

Table 2: Amino Acid Residues Targeted by Sulfonyl Fluorides

| Amino Acid | Nucleophilic Group | General Reactivity with Sulfonyl Fluorides |

| Serine | Hydroxyl (-OH) | Forms a stable sulfonyl ester. researchgate.net |

| Threonine | Hydroxyl (-OH) | Similar to serine, but can be less reactive. researchgate.net |

| Lysine | Amine (-NH₂) | Forms a stable sulfonamide. nih.gov |

| Tyrosine | Phenolic Hydroxyl (-OH) | Forms a stable sulfonyl ester. nih.gov |

| Histidine | Imidazole Ring | Can be targeted, forming a sulfonyl imidazole. nih.gov |

| Cysteine | Thiol (-SH) | Can react, though less commonly targeted than with other electrophiles. organic-chemistry.org |

Overview of Research Trajectories

Established Synthetic Pathways for Sulfonyl Fluoride Formation

The synthesis of sulfonyl fluorides is a well-documented area of organic chemistry, with several reliable methods for their formation. mdpi.com These compounds are noted for their stability compared to other sulfonyl halides, making them valuable in various chemical applications. mdpi.comwikipedia.org

Optimization of Sulfonyl Fluoride Synthesis

A primary and traditional method for synthesizing sulfonyl fluorides is through the halogen exchange of the corresponding sulfonyl chlorides. ccspublishing.org.cnnih.gov This reaction is typically performed using a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF2). organic-chemistry.orgrsc.org Optimization of this process often involves the use of phase-transfer catalysts to enhance the efficiency of the exchange in biphasic systems. rsc.orgnih.gov For instance, the use of 18-crown-6-ether in acetonitrile (B52724) with KF is a known efficient system. rsc.orgnih.gov

Another strategy involves the direct conversion of sulfonic acids or their salts into sulfonyl fluorides, bypassing the often unstable sulfonyl chloride intermediate. nih.govrsc.orgrsc.org Reagents such as thionyl fluoride (SOF2) and deoxyfluorinating agents like Xtalfluor-E® have been shown to be effective for this transformation. nih.govrsc.orgrsc.orgresearchgate.net Optimization of these reactions can involve adjusting the temperature and the stoichiometry of the fluorinating agent to achieve high yields. For example, increasing the equivalents of thionyl fluoride and raising the reaction temperature has been shown to significantly improve the yield of the desired sulfonyl fluoride. nih.govrsc.org

The table below summarizes the optimization of the thionyl fluoride-mediated conversion of a pyridinium (B92312) sulfonic acid to its corresponding sulfonyl fluoride, demonstrating the impact of temperature and reagent equivalents on reaction yield.

| Entry | Solvent | Temperature (°C) | Equivalents of SOF2 | Yield (%) |

| 1 | DMF | 80 | - | No Reaction |

| 2 | DMF | 115 | - | 48 |

| 3 | DMF | 130 | - | 92 |

| 4 | DMF | 130 | 3 | 98 |

| Data sourced from a study on the facile synthesis of sulfonyl fluorides from sulfonic acids. nih.govrsc.org |

Precursor Chemistry and Derivatization Strategies

The choice of precursor is crucial in the synthesis of sulfonyl fluorides. Common starting materials include thiols, disulfides, sulfonic acids, and sulfonamides. ccspublishing.org.cn The oxidative chlorination of thiols or disulfides followed by fluoride exchange is a classic route. nih.gov More direct methods involve the electrochemical oxidation of thiols or disulfides in the presence of a fluoride source, offering a milder and more environmentally friendly approach. nih.gov

Sulfonic acids and their salts are readily available and stable precursors. nih.gov They can be converted to sulfonyl fluorides in a one-pot, two-step process involving in situ formation of the sulfonyl chloride using reagents like cyanuric chloride, followed by the addition of a fluoride source. rsc.orgnih.govrsc.org Sulfonamides have also emerged as viable precursors, which can be activated to form a sulfonyl chloride in situ and then converted to the sulfonyl fluoride. researchgate.netresearchgate.net

For the specific synthesis of 1-Propanesulfonyl fluoride, 3-azido-, a logical precursor would be a propane (B168953) derivative with a sulfur-containing group at one end and a functional group at the other that can be converted to an azide. For example, 3-chloropropanesulfonyl chloride could serve as a starting material, where the sulfonyl chloride is converted to a sulfonyl fluoride, and the chloro group is displaced by an azide.

Introduction of the Azido Moiety: Strategies and Challenges

The introduction of an azido group into an alkyl chain is a fundamental transformation in organic synthesis, often serving as a precursor to amines. digitellinc.com The most common method is the nucleophilic substitution of an alkyl halide or sulfonate with an azide salt, typically sodium azide (NaN3). organic-chemistry.org This reaction is generally efficient for primary and secondary alkyl substrates.

A highly relevant synthetic route for a precursor to the target molecule involves the reaction of 1,3-propane sultone with sodium azide in a water/acetone mixture. This reaction proceeds at room temperature to yield 3-azido-1-propanesulfonic acid in high yield. This sulfonic acid could then be a direct precursor for conversion to the sulfonyl fluoride.

Challenges in the introduction of the azido group can include the potential for elimination reactions with sterically hindered substrates and the inherent energetic nature of azide compounds, which requires careful handling. rsc.orgacs.org The compatibility of the azidation reaction with the sulfonyl fluoride group is also a consideration. Given the relative stability of the sulfonyl fluoride, direct azidation of a precursor like 3-halo-1-propanesulfonyl fluoride is a plausible strategy.

Novel Synthetic Routes and Methodological Advancements

Recent advancements in synthetic chemistry offer more streamlined and efficient routes to complex molecules like 1-Propanesulfonyl fluoride, 3-azido-.

One-Pot Synthesis Approaches

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time and resources. Several one-pot methods for the synthesis of sulfonyl fluorides from sulfonates or sulfonic acids have been developed. rsc.orgnih.govrsc.orgresearchgate.net These typically involve the in-situ generation of a reactive sulfonyl intermediate, such as a sulfonyl chloride, which is then immediately treated with a fluoride source. rsc.orgnih.govresearchgate.net

A hypothetical one-pot synthesis of 1-Propanesulfonyl fluoride, 3-azido- could start from 3-chloropropane-1-sulfonic acid. In a single reaction vessel, the sulfonic acid could first be converted to the sulfonyl fluoride, and then the chloro group could be substituted by an azide by adding an azide salt and heating. Alternatively, starting with 3-azido-1-propanesulfonic acid, a one-pot conversion to the sulfonyl fluoride could be achieved using reagents like cyanuric chloride and KHF2. rsc.orgnih.gov The development of such a one-pot procedure would represent a significant methodological advancement for the synthesis of this and related compounds.

The following table shows the substrate scope for a one-pot synthesis of sulfonyl fluorides from sodium sulfonates, indicating the versatility of this approach which could be adapted for an azido-containing substrate.

| Substrate (Sodium Salt of) | Product | Yield (%) |

| 4-Methylbenzenesulfonic acid | 4-Methylbenzenesulfonyl fluoride | 92 |

| 4-Methoxybenzenesulfonic acid | 4-Methoxybenzenesulfonyl fluoride | 95 |

| 4-Chlorobenzenesulfonic acid | 4-Chlorobenzenesulfonyl fluoride | 88 |

| Naphthalene-2-sulfonic acid | Naphthalene-2-sulfonyl fluoride | 85 |

| Pentane-1-sulfonic acid | Pentane-1-sulfonyl fluoride | 78 |

| Data adapted from a study on the one-pot synthesis of sulfonyl fluorides from sulfonates. rsc.org |

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Several green chemistry principles can be applied to the synthesis of 1-Propanesulfonyl fluoride, 3-azido-.

Aqueous Reaction Media: A significant advancement in green synthesis is the use of water as a solvent, replacing volatile and often toxic organic solvents. organic-chemistry.org For the azide formation step, the nucleophilic substitution of an alkyl halide can be efficiently performed in an aqueous medium, often accelerated by microwave irradiation. organic-chemistry.orgacs.org This approach not only reduces the use of hazardous solvents but can also lead to faster reaction times and simpler work-up procedures.

Safer Reagents: The choice of reagents is crucial for a green synthetic process. For the fluorination step, using potassium fluoride (KF) as the fluorine source is a more environmentally friendly option compared to more hazardous fluorinating agents. eurekalert.orgsciencedaily.com Recent protocols have demonstrated the effective use of KF for the synthesis of sulfonyl fluorides from precursors like thiols and disulfides, generating non-toxic by-products such as sodium and potassium salts. eurekalert.orgsciencedaily.com

Catalytic Methods: The use of catalysts can significantly improve the efficiency and sustainability of chemical reactions. For the conversion of alcohols to azides, methods utilizing reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) allow the reaction to proceed under mild conditions, with byproducts that are easily removed by washing with water. organic-chemistry.org

One-Pot Procedures: Combining multiple synthetic steps into a single "one-pot" procedure enhances efficiency by reducing the need for intermediate purification steps, which in turn minimizes solvent usage and waste generation. mdpi.com For example, a one-pot conversion of sulfonic acids or sulfonates into sulfonyl fluorides has been developed, featuring mild reaction conditions and readily available reagents. mdpi.com Similarly, photoredox catalysis allows for a mild and scalable one-pot preparation of alkyl sulfonyl fluorides from alkyl bromides or alcohols. organic-chemistry.org

Purification and Characterization Techniques for Research Applications

The successful synthesis of 1-Propanesulfonyl fluoride, 3-azido- requires robust purification and characterization methods to ensure the identity and purity of the final product.

Purification Techniques: Following the synthesis, the crude product mixture typically requires purification to isolate the target compound from unreacted starting materials, reagents, and byproducts. A standard and effective method for the purification of non-volatile organic compounds like this is flash column chromatography . acs.org This technique utilizes a stationary phase, such as silica (B1680970) gel, and a mobile phase (eluent) to separate components based on their polarity. The choice of eluent is critical and is typically a mixture of solvents, such as petroleum ether and ethyl acetate, with the polarity adjusted to achieve optimal separation. chemsrc.com For solid products, recrystallization can be an effective purification method. In some cases, where the product precipitates from the reaction mixture, simple filtration may be sufficient to obtain a pure product, representing a highly efficient and green purification method. researchgate.net

Characterization Techniques: A combination of spectroscopic techniques is essential to confirm the structure of the synthesized 1-Propanesulfonyl fluoride, 3-azido-.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the hydrogen atoms in the molecule. For 1-Propanesulfonyl fluoride, 3-azido-, one would expect to see distinct signals for the three methylene (B1212753) (-CH₂-) groups, likely appearing as multiplets due to spin-spin coupling. rsc.orgresearchgate.netresearchgate.net

¹³C NMR: This spectrum would show three distinct signals corresponding to the three carbon atoms of the propane chain. The chemical shifts of these carbons would be influenced by the adjacent electronegative azide and sulfonyl fluoride groups. researchgate.netrsc.orgoregonstate.edu

¹⁹F NMR: This is a crucial technique for confirming the presence of the sulfonyl fluoride group. A single signal would be expected, with a chemical shift characteristic of alkylsulfonyl fluorides. wikipedia.orgspectrabase.comucsb.educolorado.edu

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the azide functional group. The azide group exhibits a strong and characteristic asymmetric stretching vibration, which typically appears in the region of 2100-2260 cm⁻¹. acs.orgrsc.orgresearchgate.netlibretexts.orgresearchgate.net Other expected absorptions would include C-H stretching and bending vibrations.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the mass of C₃H₆FN₃O₂S. The fragmentation pattern would likely involve the loss of N₂ from the azide group, a common fragmentation pathway for organic azides, as well as cleavage of the carbon-sulfur bond. iastate.eduresearchgate.netacs.org

Interactive Data Table: Predicted Spectroscopic Data for 1-Propanesulfonyl fluoride, 3-azido-

Below is a table summarizing the expected spectroscopic data for the target compound, based on typical values for similar functional groups and structures.

| Technique | Parameter | Expected Value | Reference/Notes |

| ¹H NMR | δ (ppm) | ~ 3.5 (t, 2H, -CH₂-N₃) | Based on data for 3-azido-1-propanol and other azidoalkanes. rsc.org |

| ~ 3.4 (t, 2H, -CH₂-SO₂F) | |||

| ~ 2.2 (quintet, 2H, -CH₂-CH₂-CH₂-) | |||

| ¹³C NMR | δ (ppm) | ~ 50 (-CH₂-N₃) | Based on data for 3-azido-1-propanol and other azidoalkanes. researchgate.net |

| ~ 55 (-CH₂-SO₂F) | Estimated based on related sulfonyl fluorides. oregonstate.edu | ||

| ~ 25 (-CH₂-CH₂-CH₂-) | |||

| ¹⁹F NMR | δ (ppm) | +40 to +80 | Relative to CFCl₃. This is a typical range for alkylsulfonyl fluorides. wikipedia.orgucsb.edu |

| IR | ν (cm⁻¹) | ~ 2100 | Strong, sharp peak characteristic of the azide (N₃) asymmetric stretch. researchgate.netresearchgate.net |

| ~ 1420 & 1210 | Strong peaks for symmetric and asymmetric S=O stretching of the sulfonyl group. | ||

| ~ 800 | S-F stretching vibration. | ||

| Mass Spec. | m/z | 167.01 | [M]⁺, calculated for C₃H₆FN₃O₂S. |

| 139 | [M - N₂]⁺, a common fragmentation pattern for azides. researchgate.net |

Reactivity of the Sulfonyl Fluoride Functional Group

The sulfonyl fluoride moiety is a powerful electrophile, known for its ability to react with a range of nucleophiles. This reactivity is central to its use as a covalent probe for labeling biomolecules and as a reagent in synthetic chemistry.

Electrophilic Reactivity Profiles

The sulfur atom in the sulfonyl fluoride group of 1-propanesulfonyl fluoride, 3-azido- is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. This makes it susceptible to attack by nucleophiles. Arylsulfonyl fluorides have been identified as highly efficient protein-reactive groups, capable of targeting multiple amino acid residues around ligand binding sites. researchgate.net While 1-propanesulfonyl fluoride, 3-azido- is an alkylsulfonyl fluoride, the underlying electrophilic nature of the sulfur center is a shared characteristic. The reactivity can be influenced by the electronic environment; for instance, electron-rich sulfonyl fluorides may form more stable sulfonate esters, which can minimize side reactions like elimination. ucla.edu

Nucleophilic Attack Mechanisms

Nucleophilic attack on the sulfonyl fluoride group typically proceeds via a substitution reaction at the sulfur center. The reaction with nucleophiles, such as the side chains of amino acids in proteins (e.g., lysine (B10760008), tyrosine, serine, histidine), results in the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester linkage. The reaction kinetics can vary depending on the nucleophile and the reaction conditions. For example, studies on the deoxyfluorination of alcohols using sulfonyl fluorides have shown that the reaction can proceed through either an S(_N)2 or S(_N)1 pathway, depending on the substrate. ucla.edu In the context of 1-propanesulfonyl fluoride, 3-azido-, reaction with a nucleophile (Nu) would likely follow a mechanism where the nucleophile attacks the sulfur atom, leading to a transition state that subsequently collapses to form the product and release the fluoride ion.

Influence of Neighboring Group Participation

Neighboring group participation (NGP), also known as anchimeric assistance, can significantly influence the rate and stereochemistry of a reaction. wikipedia.org This occurs when a functional group within the reacting molecule, which is not directly involved in the bond-making or bond-breaking process, interacts with the reaction center. wikipedia.org In the case of 1-propanesulfonyl fluoride, 3-azido-, the azido group at the 3-position is a potential neighboring group. The lone pair of electrons on the nitrogen atoms of the azido group could potentially interact with the electrophilic sulfur center of the sulfonyl fluoride.

This intramolecular interaction could proceed through the formation of a cyclic intermediate, which might alter the reactivity of the sulfonyl fluoride compared to a similar compound lacking the azido group. libretexts.org For instance, NGP often leads to an increased reaction rate. wikipedia.org The formation of such an intermediate could also influence the regioselectivity of nucleophilic attack. However, it is important to note that the propensity for NGP depends on the formation of a stable cyclic intermediate, typically a five- or six-membered ring. In the case of 1-propanesulfonyl fluoride, 3-azido-, the azido group is positioned to potentially form a six-membered ring intermediate, which could facilitate anchimeric assistance.

Reactivity of the Azido Functional Group

The azide moiety is a versatile functional group, renowned for its participation in a variety of chemical transformations, most notably "click chemistry" reactions.

Role in Click Chemistry Reactions

The azido group is a cornerstone of click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and easy to perform. organic-chemistry.orgwikipedia.org The most prominent of these is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Organic azides have become popular building blocks in life sciences due to their rich chemistry. The presence of the azido group in 1-propanesulfonyl fluoride, 3-azido- allows this molecule to be conjugated to alkyne-containing molecules, enabling the construction of more complex structures.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics

The CuAAC reaction involves the copper(I)-catalyzed reaction of an azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgwikipedia.org The kinetics of this reaction can be complex and are influenced by several factors, including the concentration of reactants, the presence of ligands, and the nature of the solvent. nih.gov Ligands are often used to accelerate the reaction and protect the copper(I) catalyst from oxidation. scispace.comnih.gov

Below is a representative table illustrating the effect of different ligands on the rate constant of a typical CuAAC reaction, which highlights the importance of the catalytic system in controlling the reaction kinetics.

| Ligand | Alkyne Substrate | Rate Constant (M⁻¹s⁻¹) |

| Tris(benzyltriazolylmethyl)amine (TBTA) | Propargyl Alcohol | 0.1 - 10 |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Phenylacetylene | 1 - 50 |

| Bathocuproine Disulfonate | Biotin-alkyne | 5 - 100 |

This table provides illustrative data for typical CuAAC reactions and is not specific to 1-Propanesulfonyl fluoride, 3-azido-. The rate constants are approximate and can vary significantly based on reaction conditions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanisms

The 3-azido group of 1-Propanesulfonyl fluoride, 3-azido- is capable of participating in 1,3-dipolar cycloadditions, a cornerstone of click chemistry. sigmaaldrich.comresearchgate.net A particularly significant variant is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which proceeds without the need for a toxic copper catalyst, making it highly suitable for biological applications. magtech.com.cnnih.gov The reaction's driving force originates from the high ring strain of a cycloalkyne, which reacts readily with the azide to form a stable triazole adduct. magtech.com.cnnih.gov

The mechanism of SPAAC involves the concerted [3+2] cycloaddition of the organic azide and the strained alkyne. magtech.com.cn The efficiency and rate of this reaction are highly dependent on the structure of the cycloalkyne partner. researchgate.net Significant rate enhancements have been achieved by designing cyclooctynes with specific structural features:

Electron-Withdrawing Groups: Placing electron-withdrawing fluorine atoms adjacent to the alkyne, as seen in monofluorocyclooctyne (MFCO) and difluorinated cyclooctyne (B158145) (DIFO), increases the alkyne's reactivity towards the azide. magtech.com.cnresearchgate.net

Ring Strain: Increasing ring strain, for instance by using dibenzoannulated cyclooctynes like dibenzocyclooctyne (DBCO), also accelerates the reaction. researchgate.net

The reaction between the 3-azido moiety of the title compound and a strained cycloalkyne is expected to proceed efficiently under physiological conditions, including in aqueous solutions and at ambient temperature, to yield the corresponding triazole product. nih.govnih.gov The choice of solvent can also influence reaction kinetics. researchgate.net

Photochemical Reactivity of the Azide Group

The azide group in 1-Propanesulfonyl fluoride, 3-azido- is susceptible to photochemical transformation. Upon photolysis with UV light, organic azides can extrude molecular nitrogen (N₂) to generate a highly reactive nitrene intermediate. Research on analogous compounds, such as methylsulfonyl azide, has shown that photolysis in solid noble gas matrices leads to the formation of a sulfonyl nitrene (in its triplet ground state). researchgate.net Subsequent irradiation of this nitrene can induce a rearrangement. researchgate.net

For 1-Propanesulfonyl fluoride, 3-azido-, the expected photochemical reaction pathway would involve:

Nitrogen Extrusion: Irradiation with UV light would cause the azide group to lose N₂.

Nitrene Formation: This loss would generate the corresponding highly reactive 3-(fluorosulfonyl)propane-1-nitrene.

Such nitrene intermediates are valuable in synthetic chemistry for their ability to undergo various subsequent reactions, including C-H insertion and cycloaddition. Studies on other fluorinated organic molecules have also highlighted that photolysis is a potential pathway for transformation. nih.gov

Reductive Reactivity and Transformations

The azide functional group is readily reduced to a primary amine. One of the most common and mild methods for this transformation is the Staudinger reduction. nih.gov This reaction typically involves treating the organic azide with a trivalent phosphine (B1218219), such as triphenylphosphine (B44618), followed by hydrolysis of the resulting aza-ylide intermediate. nih.gov

The mechanism for the Staudinger reduction of the 3-azido group in 1-Propanesulfonyl fluoride, 3-azido- would proceed through the following steps:

Nucleophilic Attack: The phosphine attacks the terminal nitrogen of the azide, generating a linear phosphazide (B1677712) intermediate.

Nitrogen Elimination: This intermediate loses a molecule of dinitrogen (N₂) to form an aza-ylide (or iminophosphorane).

Hydrolysis: The aza-ylide is then hydrolyzed to yield the primary amine (3-amino-1-propanesulfonyl fluoride) and the corresponding phosphine oxide (e.g., triphenylphosphine oxide).

While classic Staudinger reductions often require aqueous conditions for the final hydrolysis step, newer phosphine reagents have been designed to mediate the reduction of both alkyl and aryl azides in either anhydrous or wet solvents. nih.govresearchgate.net This transformation is significant as it converts the azide, often used as a stable precursor or "masked amine," into a synthetically versatile primary amine.

Synergistic Reactivity of Both Functional Groups

The presence of both an azide and a sulfonyl fluoride group on the same propane backbone allows for synergistic and orthogonal reactivity. These two functional groups are key components of two distinct, highly reliable "click chemistry" platforms: copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) for the azide, and Sulfur(VI) Fluoride Exchange (SuFEx) for the sulfonyl fluoride. nih.govresearchgate.net

This bifunctional nature enables the molecule to act as a trivalent platform for sequential conjugations. researchgate.net Research on platforms bearing azido, ethynyl, and fluorosulfonyl groups has demonstrated that these moieties can react selectively, allowing for a divergent synthesis strategy. researchgate.net For 1-Propanesulfonyl fluoride, 3-azido-, a potential reaction sequence could involve:

SuFEx Reaction: The sulfonyl fluoride group can react with a nucleophile (such as a phenol (B47542) or an amine) under SuFEx conditions. This reaction is known for its high efficiency and functional group tolerance, meaning the azide group would likely remain intact. nih.govnih.gov The sulfonyl fluoride is a stable electrophile, more resistant to hydrolysis than other sulfonyl halides, which allows for clean reaction profiles. mdpi.com

Azide-Alkyne Cycloaddition: The azide group on the newly formed sulfonamide or sulfonate ester can then be used in a subsequent cycloaddition reaction with an alkyne to form a triazole.

This stepwise approach allows for the controlled and modular assembly of more complex molecules, making 1-Propanesulfonyl fluoride, 3-azido- a potentially valuable building block in medicinal chemistry and materials science. nih.govresearchgate.net

Reaction Kinetics and Thermodynamic Analyses

The kinetics and thermodynamics of the reactions involving 1-Propanesulfonyl fluoride, 3-azido- are dictated by its functional groups. Quantitative data from studies on analogous compounds provide insight into the expected reaction rates and energy barriers.

For the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , the reaction rates are typically measured as second-order rate constants. These rates are highly dependent on the specific strained alkyne used. A kinetic analysis of the reaction between an azidoadenosine derivative and a cyclooctyne showed 60% conversion in just 20 minutes, demonstrating the rapid nature of SPAAC. nih.gov

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions This table presents kinetic data for the reaction of various azides with dibenzocyclooctyne (DBCO), illustrating the influence of the azide's electronic properties on reaction speed.

| Azide Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) |

| 1-azido-1-deoxy-β-D-glucopyranoside | > 0.77 |

| 3-azido-L-alanine | > 0.27 |

| Data sourced from studies on SPAAC reaction optimization. The electron-donating capacity of the azide influences the reaction rate. researchgate.net |

For the Staudinger Reduction , mechanistic studies have quantified the energetics of the reaction pathway. The decomposition of the aza-ylide intermediate is often the rate-determining step.

Table 2: Thermodynamic Data for a Representative Staudinger Reduction Step This table shows the calculated activation barrier for the hydrolysis of the aza-ylide intermediate in a conventional Staudinger reduction.

| Reaction Step | Parameter | Value (kcal/mol) |

| Aza-ylide Hydrolysis | Activation Barrier (ΔG‡) | 33.4 |

| Data sourced from a computational study on the PPh₃-mediated Staudinger reduction. The high activation barrier is consistent with the observation that this intermediate can be resistant to hydrolysis. nih.gov |

These data highlight that while the SPAAC reaction involving the azide is kinetically favorable and fast, the reductive transformation via a conventional Staudinger pathway has a significant activation barrier in its final step. The sulfonyl fluoride group is generally considered kinetically stable and resistant to reduction under typical conditions. mdpi.com

Applications in Chemical Biology and Biomedical Research

Bioorthogonal Labeling Strategies

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide (B81097) group on 1-Propanesulfonyl fluoride (B91410), 3-azido- is a key player in one of the most common bioorthogonal reactions: the azide-alkyne cycloaddition, often referred to as "click chemistry". nih.govlumiprobe.com This allows for the attachment of reporter molecules, such as fluorophores or biotin (B1667282), to the labeled biomolecule.

Protein Labeling Methodologies

The sulfonyl fluoride portion of the molecule can act as a "warhead" to covalently modify specific amino acid residues on proteins. rsc.orgnih.gov Sulfonyl fluorides are known to react with the nucleophilic side chains of several amino acids, including serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine. rsc.orgnih.govnih.gov This reactivity makes 1-Propanesulfonyl fluoride, 3-azido- a potential probe for labeling proteins. Once a protein is covalently labeled by the sulfonyl fluoride, the appended azide group is available for subsequent reaction with an alkyne-containing reporter molecule. This two-step approach allows for the visualization or enrichment of the labeled proteins. nih.gov For instance, a protein of interest could be labeled and then visualized within a cell using a fluorescent alkyne, providing insights into its localization and trafficking. nih.gov

Nucleic Acid Labeling Approaches

The labeling of nucleic acids is crucial for studying their structure, function, and dynamics. nih.gov While direct reaction of 1-Propanesulfonyl fluoride, 3-azido- with native nucleic acids is less predictable, it could potentially be used to modify associated proteins or be incorporated into synthetic oligonucleotides. A more direct approach for nucleic acid labeling involves the enzymatic incorporation of azide-modified nucleotides into DNA or RNA. nih.govjenabioscience.com For example, 2'-azidocytidine has been used for the metabolic labeling of cellular RNA. nih.gov Following incorporation, these azido-modified nucleic acids can be detected via click chemistry. While not a direct application of 1-Propanesulfonyl fluoride, 3-azido-, the principle highlights the utility of the azide group in nucleic acid research.

Lipid and Glycan Tagging Techniques

The study of lipids and glycans, key components of cell membranes and signaling pathways, also benefits from bioorthogonal labeling. researchgate.net Metabolic labeling strategies often employ azide-containing precursors that are incorporated into these biomolecules by the cell's own machinery. For example, azido-modified choline (B1196258) analogs can be used to label phospholipids. researchgate.net Similarly, azido-sugars can be used to tag glycans. Once incorporated, the azide handle allows for the visualization and study of these molecules in their native environment. researchgate.net 1-Propanesulfonyl fluoride, 3-azido-, could potentially be used to label enzymes involved in lipid or glycan metabolism, thereby providing an indirect method to study these pathways.

Application in Live-Cell and Ex Vivo Labeling Studies

A significant advantage of bioorthogonal reactions is their compatibility with living systems. nih.gov The strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free version of click chemistry that is particularly well-suited for live-cell imaging because it avoids the cytotoxicity associated with copper catalysts. nih.govnih.gov Therefore, if 1-Propanesulfonyl fluoride, 3-azido- can successfully label intracellular targets, the azide group can be reacted with a cyclooctyne-bearing fluorophore to visualize the labeled molecules in real-time within living cells. nih.gov This would enable the study of dynamic cellular processes.

Chemical Proteomics and Target Identification

Chemical proteomics aims to study the interactions of small molecules with proteins on a proteome-wide scale. Probes that covalently bind to proteins are particularly useful in this context.

Activity-Based Protein Profiling (ABPP) Reagent Design

Activity-based protein profiling (ABPP) is a powerful technique that uses chemical probes to assess the functional state of enzymes in complex biological mixtures. nih.govwikipedia.org These probes typically consist of a reactive group (the "warhead") that covalently modifies the active site of an enzyme, and a reporter tag. wikipedia.org

The sulfonyl fluoride moiety is a privileged warhead in ABPP due to its ability to react with a broad range of nucleophilic residues often found in enzyme active sites. rsc.orgnih.gov This makes 1-Propanesulfonyl fluoride, 3-azido- an attractive candidate for the design of new ABPP probes. The general structure of an ABPP probe includes a reactive group, a linker, and a reporter tag. nih.gov In this case, the 3-azidopropane portion serves as a linker and a latent reporter handle.

An ABPP experiment using 1-Propanesulfonyl fluoride, 3-azido- would involve incubating the probe with a proteome (e.g., a cell lysate). The sulfonyl fluoride would react with the active sites of susceptible enzymes. Subsequently, the azide group would be used to attach a reporter tag, such as biotin for affinity purification or a fluorophore for in-gel visualization, via click chemistry. nih.gov This approach allows for the identification of the labeled enzymes, providing insights into their activity and potential roles in biological processes. The design of such probes can be tailored to target specific enzyme families. rsc.orgresearchgate.net

Crosslinking Applications in Proteomic Studies

The sulfonyl fluoride moiety of 1-Propanesulfonyl fluoride, 3-azido- is a "privileged" warhead in chemical biology, capable of forming covalent bonds with a range of nucleophilic amino acid residues beyond the typical cysteine, including serine, threonine, lysine, tyrosine, and histidine. nyu.edursc.org This broad reactivity is particularly advantageous in crosslinking mass spectrometry (XL-MS) for mapping protein-protein interactions (PPIs) and elucidating protein structures.

In a typical crosslinking experiment, the sulfonyl fluoride end of the molecule can react with a residue on one protein, and the azide can then be utilized to link to a second protein or a reporter molecule. A proximity-enhanced chemical cross-linker containing an N-hydroxysulfosuccinimide (NHS) ester and an aryl sulfonyl fluoride has been shown to effectively crosslink lysine residues with neighboring histidine, serine, threonine, and tyrosine residues. nih.gov This highlights the potential of bifunctional molecules like 1-Propanesulfonyl fluoride, 3-azido- to trap and identify weak or transient protein interactions that are often challenging to study. nih.govrsc.org The defined three-carbon linker in 1-Propanesulfonyl fluoride, 3-azido- provides a specific spatial constraint, allowing for the identification of residues that are in close proximity within a protein complex.

| Crosslinker Type | Reactive Groups | Targeted Residues | Application |

| Heterobifunctional | Sulfonyl Fluoride, Azide | Ser, Thr, Lys, Tyr, His | Protein-Protein Interaction Mapping |

This table illustrates the characteristics of a heterobifunctional crosslinker like 1-Propanesulfonyl fluoride, 3-azido-.

Probe Design for Proteome-Wide Investigations

The design of chemical probes for proteome-wide investigations benefits significantly from the properties of 1-Propanesulfonyl fluoride, 3-azido-. The sulfonyl fluoride group can act as an activity-based probe to covalently label active enzymes, particularly serine proteases and hydrolases. researchgate.netnih.gov The azide group then serves as a versatile handle for "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of reporter tags like biotin for enrichment or fluorophores for imaging. researchgate.netnih.gov

This two-step approach allows for the profiling of enzyme activities directly in complex biological systems, including living cells. nih.gov Probes incorporating sulfonyl fluorides have been successfully used to identify novel enzyme targets and to assess the selectivity of inhibitors across the proteome. nih.govacs.org The ability to tune the reactivity and selectivity of sulfonyl fluoride probes offers a significant advantage in expanding the "ligandable" proteome. acs.org

Design and Synthesis of Advanced Chemical Probes

The inherent bifunctionality of 1-Propanesulfonyl fluoride, 3-azido- is a foundational element in the design and synthesis of more complex and highly specific chemical probes.

Bi-functional Probe Architectures

The concept of bifunctional probes extends beyond simple "warhead-handle" designs. These molecules can be engineered to induce protein-protein interactions, a strategy employed in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation. nih.govnih.gov While not a direct application of 1-Propanesulfonyl fluoride, 3-azido- in published PROTACs, its structure represents a valuable scaffold. One end could be modified to bind to a target protein, while the other end recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. nih.gov The design of such molecules requires careful consideration of the linker length and composition to ensure effective ternary complex formation. nih.gov

A novel bifunctional amino acid, dzANA, containing both a diazirine for photo-cross-linking and a terminal alkyne for bioorthogonal tagging, has been developed to study weak and transient PPIs. rsc.org This demonstrates the power of incorporating two distinct reactive moieties into a single small molecule for advanced chemical biology applications.

| Probe Component | Function | Example Moiety |

| Recognition Element | Binds to a specific protein or class of proteins | Modified ligand, peptide |

| Reactive Group | Forms a covalent bond with the target | Sulfonyl fluoride, Diazirine |

| Reporter/Effector Group | Enables detection or induces a biological effect | Biotin, Fluorophore, E3 ligase recruiter |

This table outlines the key components of a bifunctional chemical probe.

Photoactivatable Probes Incorporating Azide Functionality

The azide group in 1-Propanesulfonyl fluoride, 3-azido- can be a precursor to a photoactivatable group. Aryl azides, upon photolysis with UV light, generate highly reactive nitrene intermediates that can form covalent bonds with a wide range of chemical bonds, including C-H bonds. thermofisher.comrsc.org This property is exploited in photoaffinity labeling to map binding sites and identify interaction partners of small molecules or other biomolecules. nih.gov

Recent advancements have focused on developing photoactivatable probes that can be activated by visible light to minimize cellular damage. rsc.org Furthermore, photoactivatable fluorogenic probes have been designed where the fluorescence is triggered by both the azide-alkyne click reaction and light activation, providing high spatiotemporal resolution in bioimaging. nih.gov While the alkyl azide in 1-Propanesulfonyl fluoride, 3-azido- is not inherently photoactivatable in the same way as an aryl azide, its presence allows for the straightforward introduction of photoactive groups via click chemistry. For instance, an alkyne-containing photo-reactive group (e.g., a diazirine or benzophenone) could be "clicked" onto the azide of 1-propanesulfonyl fluoride, 3-azido- to create a photoactivatable covalent probe.

Application in Material Science and Polymer Chemistry

The reactivity of the azide and sulfonyl fluoride groups also finds significant utility in the realm of material science, particularly in the modification and functionalization of polymer surfaces.

Functionalization of Polymer Surfaces

The "click chemistry" reaction of the azide group is a highly efficient and specific method for covalently attaching molecules to polymer surfaces. nyu.edunih.govcapes.gov.br Polymer microspheres and other surfaces can be initially functionalized with azide groups. Subsequently, a wide variety of molecules containing an alkyne group, such as polyethylene (B3416737) oxide (PEO) or fluorescent dyes, can be "clicked" onto the surface. nyu.edunih.gov This method allows for the precise control of surface properties, such as hydrophilicity and biological activity.

The sulfur(VI)-fluoride exchange (SuFEx) reaction, involving the sulfonyl fluoride group, represents another powerful "click chemistry" tool for polymer science. researchgate.netrsc.org It can be used for post-polymerization functionalization, allowing for the introduction of specific functionalities onto a pre-formed polymer backbone. rsc.orgrsc.org A novel RAFT (Reversible Addition-Fragmentation chain Transfer) agent, 3-azidopropyl (4-[fluorosulfonyl]benzyl)trithiocarbonate (Az-FSBCT), which contains both an azide and a sulfonyl fluoride group, has been synthesized. researchgate.net This demonstrates the potential for creating polymers with dual-ended functionalities that can be orthogonally modified using both CuAAC and SuFEx click reactions, opening up possibilities for the construction of complex polymer architectures and functional materials. researchgate.net For instance, a polymer surface could be grafted with polymers having a sulfonyl fluoride terminus, which could then be used to immobilize proteins or other biomolecules containing nucleophilic residues.

| Functionalization Method | Reactive Group | Key Features |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide | High efficiency, specificity, bioorthogonality |

| Sulfur(VI) Fluoride Exchange (SuFEx) | Sulfonyl Fluoride | High stability, reactivity with nucleophiles |

| Photochemical Modification | Aryl Azide | Light-activated, broad reactivity |

This table summarizes key methods for polymer surface functionalization relevant to the functionalities of 1-Propanesulfonyl fluoride, 3-azido-.

Synthesis of Bio-Conjugates and Hybrid Materials

The power of 1-Propanesulfonyl fluoride, 3-azido- lies in the distinct and highly selective reactivity of its two functional moieties: the sulfonyl fluoride and the azide group. This allows for a "plug-and-play" approach to molecular assembly, where different components can be brought together in a controlled manner.

The sulfonyl fluoride group is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a newer generation of click chemistry reactions. oup.comchinesechemsoc.org SuFEx reactions are prized for their high efficiency and the remarkable stability of the resulting covalent bonds. chinesechemsoc.org The S-F bond, while stable under physiological conditions, can be activated to react with nucleophilic residues on biomolecules, such as the side chains of lysine or tyrosine on proteins. oup.com This reactivity makes the sulfonyl fluoride group an excellent tool for covalently linking molecules to proteins.

On the other end of the linker, the azide group is a well-established and versatile handle for a variety of "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). rsc.orgnih.gov These reactions are known for their high specificity, quantitative yields, and compatibility with a wide range of functional groups and reaction conditions, including in aqueous environments. nih.gov

The orthogonal nature of the SuFEx and azide-alkyne cycloaddition reactions is a significant advantage. This means that the sulfonyl fluoride can react with its target without interfering with the azide group, and vice versa. This allows for a stepwise conjugation strategy. For instance, 1-Propanesulfonyl fluoride, 3-azido- can first be attached to a protein via its sulfonyl fluoride group. The resulting azide-functionalized protein can then be reacted with a molecule containing a terminal alkyne, such as a fluorescent dye, a drug molecule, or a synthetic polymer, through an azide-alkyne click reaction. nih.gov This modular approach provides a high degree of control over the final structure and composition of the bioconjugate.

The ability to selectively modify proteins is crucial for a wide range of applications in biomedical research, including the development of antibody-drug conjugates (ADCs), diagnostic probes, and tools for studying protein function. The use of bifunctional linkers like 1-Propanesulfonyl fluoride, 3-azido- offers a powerful strategy for achieving this.

In a typical application, a protein of interest can be reacted with 1-Propanesulfonyl fluoride, 3-azido- under conditions that favor the SuFEx reaction. This results in the covalent attachment of the linker to the protein, leaving the azide group available for further modification. This azide-tagged protein can then be conjugated to a variety of molecules bearing a complementary alkyne group. For example, a fluorescent alkyne dye could be attached for imaging purposes, or an alkyne-modified drug molecule could be linked to create a targeted therapeutic agent. chinesechemsoc.orgnih.gov

The stability of the bond formed by the sulfonyl fluoride group is a key advantage in these applications, ensuring that the linker and its payload remain firmly attached to the protein under physiological conditions. chinesechemsoc.org

The concept of using bifunctional linkers extends beyond the realm of bioconjugation to the synthesis of advanced hybrid materials. These materials, which combine the properties of both biological and synthetic components, have potential applications in areas such as biosensing, drug delivery, and tissue engineering.

1-Propanesulfonyl fluoride, 3-azido- can be used to bridge the gap between biological macromolecules and synthetic polymers or surfaces. For example, a surface could be functionalized with alkyne groups. A protein could then be modified with 1-Propanesulfonyl fluoride, 3-azido- as described above. The azide-functionalized protein could then be "clicked" onto the alkyne-functionalized surface, creating a stable, protein-coated material.

Alternatively, the linker could be used to create protein-polymer conjugates. A synthetic polymer with pendant alkyne groups could be reacted with an azide-functionalized protein to generate a hybrid material with the biological activity of the protein and the physical properties of the polymer.

Computational and Theoretical Studies of 1 Propanesulfonyl Fluoride, 3 Azido

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of a molecule. These calculations provide a static, time-independent picture of the molecule's properties.

Electronic structure analysis reveals how electrons are distributed within the molecule, which is fundamental to understanding its chemical reactivity. Key aspects of this analysis include the examination of molecular orbitals and atomic charges. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the primary orbitals involved in chemical reactions.

For 1-Propanesulfonyl fluoride (B91410), 3-azido-, the LUMO is expected to be centered around the electrophilic sulfur atom of the sulfonyl fluoride group, making it susceptible to nucleophilic attack. The HOMO, conversely, would likely have significant contributions from the azide (B81097) group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) analysis is another technique used to calculate the partial charges on each atom. This information helps identify the most electropositive and electronegative sites in the molecule, further clarifying its reactive potential.

Table 1: Illustrative Electronic Properties of 1-Propanesulfonyl Fluoride, 3-Azido- (Hypothetical Data)

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical stability; a larger gap suggests higher stability. |

| Partial Charge on S (SO₂F) | +2.8 | Highly positive charge, confirming the electrophilic nature of the sulfur atom. |

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying reaction mechanisms. To elucidate a reaction pathway, chemists model the interaction of 1-Propanesulfonyl fluoride, 3-azido- with a reaction partner, such as the side chain of a lysine (B10760008) or tyrosine amino acid.

The process involves mapping the potential energy surface of the reaction. This map shows the energy of the system as the reactants are converted into products. By identifying the lowest energy path on this surface, the most likely reaction mechanism can be determined. For the sulfonyl fluoride group, a common reaction is the Sulfur(VI) Fluoride Exchange (SuFEx), where a nucleophile attacks the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable covalent bond. nih.gov DFT calculations can confirm whether this proceeds via a direct, one-step (concerted) mechanism or a two-step mechanism involving a stable intermediate. Common functionals like B3LYP or M06-2X are often employed for these types of calculations. nih.gov

Along any reaction pathway, the point of highest energy is the transition state (TS). This is a fleeting, unstable arrangement of atoms that represents the energy barrier that must be overcome for the reaction to proceed. Characterizing the TS is crucial for understanding the reaction's kinetics.

DFT calculations are used to locate the precise geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. For the reaction of 1-Propanesulfonyl fluoride, 3-azido- with a biological nucleophile, DFT would be used to model the TS, revealing the bond-breaking and bond-forming processes occurring simultaneously. For instance, in a SuFEx reaction with a lysine residue, the TS would feature a partially formed sulfur-nitrogen bond and a partially broken sulfur-fluorine bond. nih.gov

Table 2: Hypothetical Transition State Data for Reaction with a Nucleophile

| Parameter | Value | Significance |

|---|---|---|

| Activation Energy (Ea) | 18 kcal/mol | The energy barrier for the reaction; determines the reaction rate at a given temperature. |

| S-F Bond Length in TS | 2.1 Å | Elongated compared to the reactant (e.g., ~1.6 Å), indicating the bond is breaking. |

| S-Nu Bond Length in TS | 2.3 Å | The bond between sulfur and the incoming nucleophile (Nu) is partially formed. |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static view, molecular dynamics (MD) simulations model the movement of atoms over time. This allows for the study of the dynamic properties of a molecule, such as its conformational flexibility and its interactions within a complex environment like a solvent or a protein binding pocket.

The three-carbon chain of 1-Propanesulfonyl fluoride, 3-azido- is flexible, allowing for rotation around the carbon-carbon single bonds. These rotations result in different spatial arrangements known as conformations or conformers. Some conformations are more stable (lower in energy) than others due to factors like steric hindrance (repulsion between bulky groups) and torsional strain. researchgate.net

MD simulations can explore the conformational landscape of the molecule by simulating its motion over nanoseconds or longer. This reveals the most populated (lowest energy) conformations. For the propane (B168953) backbone, key dihedral angles to consider would be the C1-C2 and C2-C3 bonds. The analysis would likely show a preference for staggered conformations, where the substituents on adjacent carbons are as far apart as possible, over eclipsed conformations. researchgate.net The most stable conformer would likely adopt an anti-periplanar arrangement to minimize steric clash between the larger sulfonyl fluoride and azide groups.

Table 3: Predicted Stable Conformers for 1-Propanesulfonyl F, 3-Azido- (Illustrative)

| Dihedral Angle (F-S-C1-C2) | Dihedral Angle (C1-C2-C3-N) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 180° (anti) | 180° (anti) | 0.0 | Most stable conformer, minimizes steric hindrance. |

| 180° (anti) | 60° (gauche) | +0.9 | Slightly higher energy due to gauche interaction. |

| 60° (gauche) | 180° (anti) | +0.9 | Similar in energy to the other gauche conformer. |

A primary application for a molecule like 1-Propanesulfonyl fluoride, 3-azido- is as a covalent probe to label proteins. MD simulations are essential for understanding how this molecule would behave in a protein's binding site before a covalent reaction occurs.

The conceptual framework involves placing the molecule into the active or allosteric site of a target protein in silico. An MD simulation is then run to observe its behavior. Key questions that can be answered include:

Binding Pose: Does the molecule adopt a stable position and orientation within the binding site?

Key Interactions: Which amino acid residues does it interact with through non-covalent forces like hydrogen bonds, van der Waals forces, or electrostatic interactions?

Conformational Selection: Does the binding site favor a particular conformation of the flexible propyl chain?

Proximity and Orientation: Does the molecule position its sulfonyl fluoride "warhead" close enough to a target nucleophilic residue (e.g., lysine, tyrosine, serine) and in the correct orientation for a reaction to occur?

These simulations can predict whether a covalent reaction is likely and can guide the design of more potent and selective inhibitor molecules. For example, the simulation might show that the azide end of the molecule forms a hydrogen bond with a specific residue, helping to anchor the sulfonyl fluoride end in a reactive pose.

In Silico Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules, offering insights into their chemical behavior without the need for extensive experimental work. For 1-propanesulfonyl fluoride, 3-azido-, in silico studies, primarily relying on Density Functional Theory (DFT), can elucidate the distinct reactivity of its two key functional groups: the azide and the sulfonyl fluoride. While direct computational studies on this specific molecule are not extensively documented in publicly available literature, predictions can be made by analogy to computational studies on similar organic azides and alkylsulfonyl fluorides.

The reactivity of the azide group in 1-propanesulfonyl fluoride, 3-azido- is dominated by 1,3-dipolar cycloaddition reactions. nih.gov In these reactions, the azide acts as a 1,3-dipole, reacting with various dipolarophiles such as alkenes and alkynes to form five-membered heterocyclic rings. DFT calculations are instrumental in predicting the outcomes of these reactions. For instance, the regioselectivity of the cycloaddition can be determined by calculating the activation barriers for the different possible transition states. acs.org Theoretical studies on the cycloaddition of arylazides have shown that both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the azide can be involved in the interaction, making simple Frontier Molecular Orbital (FMO) theory predictions challenging at times. nih.gov More advanced computational models, such as those employing the B3LYP, M08-HX, or ωB97X-D functionals, provide a more accurate picture of the reaction's site- and regio-selectivity. nih.gov

Another significant aspect of azide reactivity that can be studied computationally is its thermal decomposition. acs.org Organic azides can decompose upon heating to yield a nitrene and molecular nitrogen. at.ua DFT calculations can model this process, providing information on the activation energy required for decomposition and the subsequent reactivity of the resulting nitrene.

The sulfonyl fluoride moiety, on the other hand, exhibits electrophilic behavior at the sulfur atom. ccspublishing.org.cn It is known to react with nucleophiles in a process termed Sulfur(VI) Fluoride Exchange (SuFEx). nih.govsigmaaldrich.com Computational studies can quantify the electrophilicity of the sulfur center and predict its reactivity towards various nucleophiles. Machine learning algorithms, trained on data from high-throughput experimentation, have been successfully used to predict high-yielding conditions for reactions involving sulfonyl fluorides, such as deoxyfluorination. researchgate.netucla.edunih.gov

Furthermore, detailed mechanistic insights from DFT calculations have been used to understand the role of alkyl sulfonyl fluorides in more complex transformations, such as palladium(II)-catalyzed cyclopropanation of unactivated alkenes. chemrxiv.org In such reactions, the sulfonyl fluoride can act as both an acidifying group and an internal oxidant. chemrxiv.org Computational modeling of the reaction pathway, including the identification of turnover-limiting steps, can aid in the rational design of catalysts and reaction conditions. chemrxiv.org

The table below presents hypothetical data based on DFT calculations for the 1,3-dipolar cycloaddition of a generic alkyl azide with a substituted alkyne, illustrating how computational methods can predict reaction outcomes.

| Dipolarophile | Regioisomer | Activation Energy (kcal/mol) | Predicted Major Product |

| Electron-deficient alkyne | 1,4-disubstituted triazole | 15.2 | Yes |

| Electron-deficient alkyne | 1,5-disubstituted triazole | 18.5 | No |

| Electron-rich alkyne | 1,4-disubstituted triazole | 20.1 | No |

| Electron-rich alkyne | 1,5-disubstituted triazole | 17.8 | Yes |

This table is illustrative and based on general principles from computational studies of azide cycloadditions.

Similarly, the selectivity of the sulfonyl fluoride group towards different nucleophiles can be predicted by calculating the reaction barriers, as shown in the hypothetical table below.

| Nucleophile | Reaction Barrier (kcal/mol) | Predicted Reactivity |

| Primary Amine | 12.5 | High |

| Phenol (B47542) | 14.8 | Moderate |

| Water | 25.3 | Low |

This table is illustrative and based on the known principles of SuFEx chemistry.

Future Directions and Emerging Research Frontiers

Development of Next-Generation Sulfonyl Fluoride (B91410) and Azide (B81097) Reagents

The evolution of chemical probes is continuous, driven by the need for greater precision, stability, and functionality. Future development stemming from the 1-Propanesulfonyl fluoride, 3-azido- scaffold will likely focus on fine-tuning both of its reactive ends.

For the sulfonyl fluoride "warhead," research is moving beyond simple aliphatic chains. The development of aryl sulfonyl fluorides and related structures like fluorosulfates offers a way to modulate reactivity and improve metabolic stability. nih.govnih.gov While aliphatic sulfonyl fluorides can be prone to elimination, aryl derivatives provide greater hydrolytic stability. nih.gov Fluorosulfates, which are generally less reactive than sulfonyl fluorides, offer an alternative for applications requiring enhanced stability and different selectivity profiles. nih.gov

On the azide "handle" side, advancements will focus on optimizing its presentation for bioorthogonal reactions. This includes synthesizing derivatives where the azide is part of a more complex linker that could improve solubility, reduce steric hindrance, or incorporate additional functionalities, such as a cleavage site or an isotopic label for mass spectrometry.

| Reagent Class | Key Features | Potential Advantages | Relevant Research Focus |

|---|---|---|---|

| Aryl Sulfonyl Fluoride Azides | Aromatic ring incorporated into the sulfonyl fluoride backbone. | Increased hydrolytic stability; tunable electronic properties. nih.gov | Synthesis of probes for targeted covalent inhibition with improved in vivo stability. |

| Fluorosulfate Azides | Contains an -OSO2F group instead of -SO2F. | Generally less reactive, offering different selectivity and enhanced metabolic stability. nih.govnih.gov | Development of probes for long-term labeling studies or as potential therapeutic candidates. |

| Structurally Complex Azide Linkers | Incorporation of poly(ethylene glycol) (PEG), cleavable esters, or other motifs. | Improved aqueous solubility, reduced steric hindrance for conjugation, and multi-stage analysis. | Creating probes for sophisticated pull-down experiments and multi-modal imaging. |

Integration into Multi-Omics Research Pipelines

The dual-nature of 1-Propanesulfonyl fluoride, 3-azido- makes it an ideal tool for multi-omics approaches, which seek to integrate data from genomics, proteomics, and metabolomics to provide a holistic view of biological processes. The sulfonyl fluoride group can be used for activity-based protein profiling (ABPP) to covalently label and identify active enzymes or other proteins within a complex biological sample (the proteome). researchgate.net Subsequently, the azide handle can be "clicked" to a variety of reporter tags.

This allows for a multi-layered experimental design. For instance, after labeling proteins in a cell lysate, the azide can be attached to a biotin (B1667282) tag for enrichment and identification via mass spectrometry. Simultaneously, the same azide handle could be clicked to a fluorescent dye for imaging applications or to a DNA barcode for high-throughput screening, effectively linking proteomic data with other analytical modalities. This integrated workflow allows researchers to move from identifying a protein target to understanding its localization, interactions, and activity within a single experimental framework. nih.gov

| Omics Layer | Role of 1-Propanesulfonyl fluoride, 3-azido- | Experimental Output |

|---|---|---|

| Proteomics | The sulfonyl fluoride group covalently labels proteins based on reactivity (e.g., in ABPP). | Identification of protein targets, enzyme activity profiles, and mapping of ligandable sites. nih.gov |

| Transcriptomics / Genomics | The azide handle can be clicked to DNA barcodes for proximity-ligation assays. | Mapping protein-DNA interactions or identifying proteins within specific cellular compartments. |

| Metabolomics | Probes can be used to pull down enzyme-metabolite complexes. | Identification of enzymes interacting with specific metabolites or endogenous small molecules. |

Novel Applications in Non-Biological Systems

While the primary applications of such probes are in chemical biology, the robust and orthogonal nature of Sulfur(VI) Fluoride Exchange (SuFEx) and azide-alkyne cycloaddition reactions opens doors to materials science and polymer chemistry. ccspublishing.org.cnresearchgate.net A bifunctional molecule like 1-Propanesulfonyl fluoride, 3-azido- can act as a molecular "staple" or linker to create novel materials with precisely defined architectures.

For example, the sulfonyl fluoride end could be reacted with nucleophilic sites on a polymer backbone, functionalizing it with azide groups. These azide-decorated polymers could then be cross-linked or grafted with other polymers containing alkyne groups via click chemistry. researchgate.net This approach could be used to create advanced hydrogels, functional surface coatings, or new types of block copolymers. The ability to perform these two reactions under different conditions provides a high degree of control over the material's final properties.

Methodological Advancements in Bioorthogonal Conjugation

The utility of the azide group is defined by the efficiency and biocompatibility of its conjugation reaction. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common "click" reaction, its use in living systems can be limited by the cytotoxicity of the copper catalyst. acs.orgnih.gov

Future research will heavily leverage advancements that circumvent this limitation. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a leading alternative, using a strained cyclooctyne (B158145) to react with the azide without any metal catalyst. nih.govyoutube.com The development of new cyclooctynes with faster reaction kinetics and improved stability is a major area of research. nih.gov Furthermore, other bioorthogonal reactions involving azides, such as the Staudinger ligation, continue to be refined for specific applications where SPAAC or CuAAC may not be suitable. nih.govnih.gov The choice of conjugation method will depend on the specific biological question, with a growing toolbox providing researchers with more options for live-cell imaging and in vivo studies. researchgate.net

| Conjugation Method | Key Characteristic | Advantage | Limitation |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Uses a terminal alkyne and a Cu(I) catalyst. | Fast kinetics and high efficiency. acs.org | Copper toxicity can be problematic for live-cell applications. researchgate.net |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Uses a strained cyclooctyne; no catalyst needed. | Highly biocompatible and suitable for in vivo studies. nih.gov | Can have slower kinetics than CuAAC; cyclooctyne reagents can be bulky. nih.gov |

| Staudinger Ligation | Reaction of an azide with a phosphine (B1218219) reagent. | One of the first bioorthogonal reactions developed; useful in specific contexts. | Relatively slow reaction kinetics and potential for phosphine oxide side reactions. nih.gov |

Addressing Challenges in Specificity and Efficiency of Labeling

For probes like 1-Propanesulfonyl fluoride, 3-azido- to be truly powerful, they must be precise. A significant challenge for the sulfonyl fluoride moiety is its broad reactivity. It can react with several amino acid residues, including tyrosine, lysine (B10760008), histidine, and serine, not just a single type. nih.govsigmaaldrich.com While this expands the "ligandable proteome," it can also lead to off-target labeling, complicating data interpretation. Future work will focus on designing probes with flanking recognition elements that guide the sulfonyl fluoride to a specific protein's binding site, thereby increasing specificity. nih.gov

On the bioorthogonal side, the efficiency of the click reaction is paramount. A recently identified challenge in widely used CuAAC protocols is a side reaction with cysteine thiols, which can lead to the formation of thiotriazole byproducts. nih.gov This can generate false-positive signals in proteomic experiments. Addressing this requires the development of new ligand systems for the copper catalyst that minimize side reactions or the strategic use of capping agents to block reactive cysteines before the click reaction is initiated. Improving the signal-to-noise ratio is a key frontier for ensuring the accuracy of data generated with these powerful probes. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.